ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a chemical compound belonging to the class of coumarin derivatives Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 8-methyl-2-oxo-4-propyl-2H-chromen-7-ol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or chromenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Ethyl 2-[(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate
- Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate
Uniqueness
Ethyl 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific substitution pattern on the chromenyl ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-4-6-12-9-15(18)22-17-11(3)14(8-7-13(12)17)21-10-16(19)20-5-2/h7-9H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQWQOVVPMZOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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